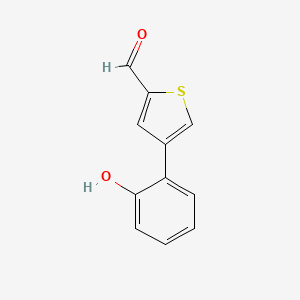
3-(5-Cyano-2-fluorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Cyano-2-fluorophenyl)phenol, 95% (3-5-CN-2-FP) is a fluorinated phenol compound with a wide range of applications in the scientific community. It is an important reagent for organic synthesis and has been used in various areas of scientific research, including materials science, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
3-(5-Cyano-2-fluorophenyl)phenol, 95% has been used in various areas of scientific research, including materials science, biochemistry, and pharmacology. In materials science, it has been used as a precursor in the synthesis of a variety of fluorinated materials, including polymers and nanomaterials. In biochemistry, it has been used as a reagent for the synthesis of a variety of organic compounds, including amino acids and peptides. In pharmacology, it has been used as an intermediate in the synthesis of various pharmaceutical agents, such as antifungal agents and antiviral agents.
Wirkmechanismus
The mechanism of action of 3-(5-Cyano-2-fluorophenyl)phenol, 95% is not well understood. However, it is believed that the fluorine atom in the molecule is responsible for its biological activity. It is thought that the fluorine atom binds to certain enzymes or receptors in the body, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Cyano-2-fluorophenyl)phenol, 95% are not well understood. However, in vitro studies have shown that it has a variety of effects on enzymes, receptors, and other biochemical pathways. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to bind to certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(5-Cyano-2-fluorophenyl)phenol, 95% in laboratory experiments is its low cost and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 3-(5-Cyano-2-fluorophenyl)phenol, 95% in laboratory experiments. For example, it is a relatively toxic compound and should be handled with care. Additionally, it is not very soluble in water and may require the use of organic solvents for dissolution.
Zukünftige Richtungen
The potential future directions for 3-(5-Cyano-2-fluorophenyl)phenol, 95% are numerous. One potential direction is the development of new synthetic methods for the preparation of 3-(5-Cyano-2-fluorophenyl)phenol, 95% and its derivatives. Another potential direction is the development of new pharmaceutical agents based on 3-(5-Cyano-2-fluorophenyl)phenol, 95%. Additionally, further research into the biochemical and physiological effects of 3-(5-Cyano-2-fluorophenyl)phenol, 95% could lead to the development of new treatments for various diseases and disorders. Finally, further research into the mechanism of action of 3-(5-Cyano-2-fluorophenyl)phenol, 95% could lead to a better understanding of its biological activity and potential applications.
Synthesemethoden
3-(5-Cyano-2-fluorophenyl)phenol, 95% can be synthesized in a two-step process from 3-chloro-5-fluorophenol. The first step involves the reaction of 3-chloro-5-fluorophenol with aqueous sodium hydroxide to produce the corresponding sodium salt of 3-chloro-5-fluorophenol. This salt can then be reacted with cyanide ion in the presence of a base to produce 3-(5-Cyano-2-fluorophenyl)phenol, 95%. In some cases, the reaction can be carried out in the presence of a catalytic amount of a base such as sodium carbonate or potassium carbonate.
Eigenschaften
IUPAC Name |
4-fluoro-3-(3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-5-4-9(8-15)6-12(13)10-2-1-3-11(16)7-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAOIAHSXZFVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683474 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261995-75-8 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














